molecular formula C8H14O B1329521 4-Ethylcyclohexanone CAS No. 5441-51-0

4-Ethylcyclohexanone

Cat. No.: B1329521
CAS No.: 5441-51-0
M. Wt: 126.2 g/mol
InChI Key: OKSDJGWHKXFVME-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanone: is an organic compound with the molecular formula C8H14O . It is a derivative of cyclohexanone, where an ethyl group is substituted at the fourth position of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexanone can be synthesized through several methods:

    Oxidation of 4-Ethylcyclohexanol: This method involves the oxidation of 4-ethylcyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid.

    Hydrogenation of 4-Ethylphenol: This method involves the hydrogenation of 4-ethylphenol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 4-ethylphenol. This method is preferred due to its efficiency and high yield. The process involves the use of a palladium catalyst and is carried out under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxylamine hydrochloride, sodium dichromate, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

4-Ethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanone involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of functional groups such as the carbonyl group, which makes the compound reactive towards nucleophiles .

Comparison with Similar Compounds

4-Ethylcyclohexanone can be compared with other similar compounds such as:

    Cyclohexanone: The parent compound, which lacks the ethyl group at the fourth position.

    4-Methylcyclohexanone: A similar compound with a methyl group instead of an ethyl group.

    4-Phenylcyclohexanone: A compound with a phenyl group at the fourth position.

Uniqueness

This compound is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The ethyl group increases the steric hindrance and affects the compound’s boiling point and solubility compared to its analogs .

Properties

IUPAC Name

4-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202807
Record name 4-Ethylcyclohexanone
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5441-51-0
Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-ethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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